molecular formula C8H3F14N3 B3031729 (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide CAS No. 648-13-5

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide

Cat. No. B3031729
CAS RN: 648-13-5
M. Wt: 407.11 g/mol
InChI Key: BDVIKRZPWOTDRP-UHFFFAOYSA-N
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Description

The compound is a type of fluorochemical, which are chemicals that contain fluorine. Fluorochemicals are known for their high stability and unique properties such as resistance to heat, oil, grease, solvents, and weathering .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of fluorine atoms attached to the carbon atoms. The presence of fluorine atoms can significantly affect the physical and chemical properties of the compound .


Chemical Reactions Analysis

Fluorochemicals are generally stable and resistant to many types of chemical reactions. They are often used in applications where chemical resistance is needed .


Physical And Chemical Properties Analysis

Fluorochemicals are known for their high stability, low reactivity, and resistance to heat, oil, grease, solvents, and weathering . They also tend to have high boiling points and low surface tensions .

Scientific Research Applications

Phase-transition Contrast Nanocapsules

A study developed polymeric nanocapsules incorporating liquid fluorocarbons with 2,2,3,3,4,4,4-heptafluoro-1-butyl groups, enabling phase transitions triggered by mild heating. These nanocapsules serve as contrast agents for tumor imaging under diagnostic ultrasound, demonstrating the compound's utility in biomedical imaging and diagnostics (Li et al., 2014).

Polyurethanes with Enhanced Properties

Research on novel fluoro chain extenders, including 2,2,3,3,4,4,4-heptafluorobutynic acid derivatives, led to the development of polyurethanes with improved thermal, physical, and water vapor permeation properties. These materials are valuable for applications requiring high-performance polymers with specific mechanical and thermal characteristics (Su et al., 2018).

Perfluoroalkenes Synthesis

The synthesis of perfluoroalkenes, such as Perfluoro-(3-methylbuta-1,2-diene), was achieved through the dehydrohalogenation of heptafluoro-2-iodopropane derivatives. These compounds are precursors for various fluorinated materials, showcasing the compound's role in the synthesis of advanced materials with unique properties (Banks et al., 1969).

Novel Photoacid Generators

In lithography, novel non-ionic photoacid generators incorporating 2,2,3,3,4,4,4-heptafluoro-1-(nonafluorobutylsulfonyloxyimino)-butyl groups were developed. These compounds, which generate strong acids upon light irradiation, are superior in photoefficiency and have applications in the fabrication of microelectronic devices (Asakura et al., 2005).

Safety And Hazards

Like all chemicals, fluorochemicals should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. Always use appropriate personal protective equipment when handling chemicals .

Future Directions

The use of fluorochemicals is widespread in many industries, including the pharmaceutical, agrochemical, and materials industries. Future research may focus on developing new fluorochemicals with improved properties or finding safer and more environmentally friendly methods of synthesizing these compounds .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F14N3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h(H3,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVIKRZPWOTDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=N)C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F14N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328947
Record name (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide

CAS RN

648-13-5
Record name (1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Reactant of Route 2
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Reactant of Route 3
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
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(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Reactant of Route 5
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(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide
Reactant of Route 6
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N'-(2,2,3,3,4,4,4-heptafluorobutanimidoyl)butanimidamide

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